15-LOX-1 inhibitor 1

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

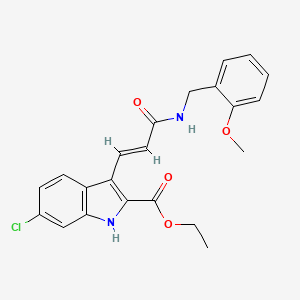

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1) with an IC50 value of 0.19 µM . It is used in research for advancing human and animal health . It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM . It also reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells .

Molecular Structure Analysis

The molecular formula of 9c(i472) is C22H21ClN2O4 . The exact molecular structure would require more specific resources such as crystallography data or NMR spectroscopy data, which are not available in the current search results.Physical and Chemical Properties Analysis

9c(i472) has a molecular weight of 412.9 . It is soluble in DMSO and slightly soluble in methanol . For obtaining a higher solubility, it is recommended to warm the tube at 37 ℃ and shake it in the ultrasonic bath for a while .科学的研究の応用

Antitumor Activity of Coumarin Derivatives

A study on coumarin sulfonamides and amides derivatives, including compound 9c, highlighted their potential as antitumor candidates. Compound 9c demonstrated significant cytotoxic activity against certain cell lines, comparable to established drugs. It was found to inhibit cell migration and invasion, induce apoptosis, and increase reactive oxygen species levels in cancer cells, suggesting its potential as a lead compound for antitumor drug research (Zhang et al., 2021).

Combination Therapy with Sorafenib for Liver Cancer

Research on a novel benzimidazole derivative with a pyrolidine side chain (9a) showed that when combined with low-dose sorafenib, it provided synergistic anti-proliferative effects against human liver cancer. The study indicated that this combination could be a novel therapeutic strategy for hepatocellular carcinoma patients (Hsu et al., 2017).

Clinical Development of 9-Aminocamptothecin

The clinical development of 9-aminocamptothecin (9-AC), a topoisomerase I-targeting agent, was explored. Despite its potent in vitro effects and promising preclinical activity, its clinical application in certain cancers, like colorectal and lung cancer, showed minimal activity. This has led to questions regarding the selection of new topoisomerase I-targeting drugs for future development (Takimoto & Thomas, 2000).

Oral Administration of 9-Aminocamptothecin

A study evaluated the toxicities and pharmacokinetics of 9-AC when administered orally. The results suggested that the oral formulation was not suitable for further development due to poor bioavailability and highly variable absorption or elimination (Mani et al., 1998).

Aerosolized Liposomal 9-Nitro-20(S)-Camptothecin for Pulmonary Malignancies

A study evaluated the feasibility and safety of aerosol administration of 9-nitrocamptothecin in a liposome formulation for patients with advanced pulmonary malignancies. The treatment was found to be feasible and safe, with partial remissions observed in some patients (Verschraegen et al., 2004).

Potential Analgesic Properties of Delta‐9‐Tetrahydrocannabinol

Delta‐9‐tetrahydrocannabinol (THC), a component of marijuana, demonstrated mild analgesic effects in patients with cancer pain, though at high doses it induced significant side effects (Noyes et al., 1975).

Oral 9-Nitrocamptothecin for Ovarian Cancer

A phase II study with oral 9-nitrocamptothecin (9-NC) in patients with refractory ovarian, tubal, or peritoneal cancer showed a modest remission rate and notable survival, suggesting its potential for further research (Verschraegen et al., 1999).

9-Aminocamptothecin's Activity in Prostate Cancer

Preclinical studies of 9-aminocamptothecin (9-AC) against prostate cancer demonstrated its potential activity, suggesting its suitability for clinical trials in patients with prostate cancer (de Souza et al., 1997).

作用機序

Target of Action

The primary target of the compound “15-LOX-1 inhibitor 1” is the enzyme 15-Lipoxygenase-1 (15-LOX-1) . This enzyme reacts with polyunsaturated fatty acids and produces metabolites implicated in many important human diseases, such as cancer .

Mode of Action

The compound acts by inhibiting the enzymatic activity of 15-LOX-1 . It prevents the enzyme from metabolizing polyunsaturated fatty acids, thereby altering the production of different metabolites .

Biochemical Pathways

The inhibition of 15-LOX-1 affects the metabolic pathway of polyunsaturated fatty acids. Normally, 15-LOX-1 metabolizes linoleic acid to 13-S-hydroxyoctadecadienoic acid (13-S-HODE), which induces apoptosis . By inhibiting 15-LOX-1, the production of 13-S-HODE is reduced, which can impact the progression of diseases like cancer .

Pharmacokinetics

The compound’s ability to inhibit 15-lox-1 and prevent the internalization of oxldl suggests it may have good bioavailability .

Result of Action

The inhibition of 15-LOX-1 by the compound leads to a decrease in the production of 13-S-HODE . This can result in reduced apoptosis, which may alter the progression of diseases like cancer .

Action Environment

The action of “this compound” can be influenced by various environmental factors. For instance, lifestyle factors such as diet can affect the levels of polyunsaturated fatty acids, which are the substrates for 15-LOX-1

生化学分析

Biochemical Properties

15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .

Cellular Effects

This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .

Temporal Effects in Laboratory Settings

It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .

Dosage Effects in Animal Models

It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .

Metabolic Pathways

This compound is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .

Transport and Distribution

It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .

Subcellular Localization

It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.

特性

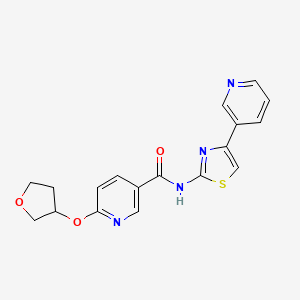

IUPAC Name |

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRMZRDPEXXAZRV-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-5-yl}acetic acid](/img/structure/B2770157.png)

![N-(2-methylbenzo[d]thiazol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2770162.png)

![6-chloro-2-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethyl)phenyl]-4H-1,4-benzothiazine 1,1-dioxide](/img/structure/B2770165.png)

![1-(3,9-Dioxa-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2770166.png)

![4-Bromo-N-[4-(morpholine-4-sulfonyl)-phenyl]-benzenesulfonamide](/img/structure/B2770170.png)

![N-(2-(tert-butyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-chloro-6-fluorobenzamide](/img/structure/B2770172.png)

![7-(2-chlorophenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2770173.png)

![[(1R,2R)-2-(2,6-Difluorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2770176.png)

![(5-fluorobenzo[b]thiophen-2-yl)(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2770180.png)